molecular formula C7H7NO3 B8415513 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine 5-oxide

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine 5-oxide

Cat. No. B8415513
M. Wt: 153.14 g/mol
InChI Key: KRTSCWMWEGEBKP-UHFFFAOYSA-N
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Patent
US08551985B2

Procedure details

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine (121 mg, 790 μmol) was dissolved in dichloromethane (4.0 mL), added 3-chloroperbenzoic acid (234 mg, 950 μmol), and stirred at room temperature for 1 hour. The reaction solution was concentrated in vacuo. The obtained residue was purified by silica-gel column chromatography (chloroform/methanol), and the title compound (102 mg (yield 84%)) was obtained as a white solid.
Quantity
121 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
234 mg
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[O:4][CH2:3][CH2:2]1.ClC1C=CC=C(C(OO)=[O:19])C=1>ClCCl>[O:1]1[C:10]2[C:5](=[N+:6]([O-:19])[CH:7]=[CH:8][CH:9]=2)[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
121 mg
Type
reactant
Smiles
O1CCOC2=NC=CC=C21
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
234 mg
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica-gel column chromatography (chloroform/methanol)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCOC2=[N+](C=CC=C21)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 102 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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